![molecular formula C20H24N6O2 B2865448 3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide CAS No. 1903309-73-8](/img/structure/B2865448.png)
3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of the exact compound, related compounds have been synthesized and studied. For example, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another study reported the synthesis of a series of novel 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors .Scientific Research Applications
Synthesis Techniques and Molecular Structure
- A study by Konda et al. (2011) discussed the synthesis of imidazole-containing 1, 5-benzodiazepines, highlighting the environmental friendliness and high yields of the process. The research emphasized the mild reaction conditions and the avoidance of expensive catalysts in the synthesis process (Konda, Shaikh, Chavan, & Dawane, 2011).
- Research by Wang and Pan (2006) focused on the crystalline form of risperidone chloride 2.5-hydrate, revealing its molecular structure and hydrogen bonding features (Wang & Pan, 2006).
Chemical Reactions and Properties
- Mancuso et al. (2017) reported a novel approach to functionalized benzimidazopyrimidinones, involving a palladium-catalyzed oxidative cyclocarbonylation process. The study provided insights into the chemical reactivity and potential applications of related compounds (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).
- A study by Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds, demonstrating the bioisosteric replacement potential of the dihydropiperazine ring system (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).
Biological Activity and Applications
- Moustafa et al. (2021) evaluated the anti-hyperglycemic effects of novel carboximidamides, highlighting their potential as ameliorative agents against diabetes-related pathological effects (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
- Shibuya et al. (2018) identified a clinical candidate, K-604, as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase-1, demonstrating its potential in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-12-19(28)25-20(21-13)26-10-8-14(9-11-26)22-18(27)7-6-17-23-15-4-2-3-5-16(15)24-17/h2-5,12,14H,6-11H2,1H3,(H,22,27)(H,23,24)(H,21,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBSKDNILBLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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